Benzothiophene-3-boronic acid
Overview
Description
Benzothiophene-3-boronic acid is an organic compound with the molecular formula C8H7BO2S. It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features a boronic acid functional group at the third position of the benzothiophene ring.
Mechanism of Action
Target of Action
Benzothiophene-3-boronic acid, also known as benzo[b]thiophen-3-ylboronic acid, is primarily targeted towards the Beta-lactamase enzyme in Escherichia coli (strain K12) . This enzyme plays a crucial role in bacterial resistance to beta-lactam antibiotics by hydrolyzing the beta-lactam ring, a common structural component of these antibiotics .
Mode of Action
It is known that boronic acids can form reversible covalent bonds with enzymes, potentially inhibiting their function . In the case of Beta-lactamase, this compound may inhibit the enzyme’s ability to hydrolyze beta-lactam antibiotics, thereby restoring the antibiotics’ effectiveness .
Biochemical Pathways
This compound is often used in Suzuki-Miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds . The compound’s role in this reaction is to act as an organoboron reagent, which is essential for the transmetalation step of the Suzuki-Miyaura coupling .
Pharmacokinetics
It is known that boronic acids, in general, have good bioavailability and can be absorbed orally . The compound’s pharmacokinetic properties would also be influenced by its physicochemical properties, such as its molecular weight and lipophilicity .
Result of Action
The primary result of this compound’s action is the inhibition of the Beta-lactamase enzyme, potentially restoring the effectiveness of beta-lactam antibiotics against resistant bacterial strains . Additionally, in the context of Suzuki-Miyaura cross-coupling reactions, the compound enables the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in Suzuki-Miyaura cross-coupling reactions, the reaction conditions, such as temperature, solvent, and the presence of a palladium catalyst, can significantly impact the reaction’s efficiency . Furthermore, the compound should be stored under an inert atmosphere and at temperatures below -20°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzothiophene-3-boronic acid can be synthesized through several methods. One common approach involves the reaction of 3-bromo-1-benzothiophene with triisopropyl borate in the presence of a base such as sodium hydroxide. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation and is followed by hydrolysis to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzothiophene-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Phenol derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Benzothiophene-3-boronic acid has numerous applications in scientific research:
Comparison with Similar Compounds
Benzothiophene-2-boronic acid: Similar structure but with the boronic acid group at the second position.
Thiophene-3-boronic acid: Lacks the fused benzene ring present in benzothiophene.
Benzofuran-3-boronic acid: Contains an oxygen atom instead of sulfur in the heterocyclic ring.
Uniqueness: Benzothiophene-3-boronic acid is unique due to its specific positioning of the boronic acid group, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its electronic properties, making it suitable for specific applications in materials science and organic synthesis .
Properties
IUPAC Name |
1-benzothiophen-3-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO2S/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVANIYYVZZLQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CSC2=CC=CC=C12)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380004 | |
Record name | Benzothiophene-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113893-08-6 | |
Record name | Benzothiophene-3-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30380004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-benzothiophen-3-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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